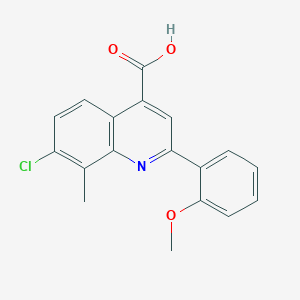

7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Descripción

7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a chloro group, a methoxyphenyl group, and a carboxylic acid group in its structure makes it a versatile compound for various chemical reactions and applications.

Propiedades

IUPAC Name |

7-chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-10-14(19)8-7-11-13(18(21)22)9-15(20-17(10)11)12-5-3-4-6-16(12)23-2/h3-9H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUWSZYSLOCIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101171011 | |

| Record name | 7-Chloro-2-(2-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101171011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862663-10-3 | |

| Record name | 7-Chloro-2-(2-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862663-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-(2-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101171011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Oxidation of 7-Chloro-8-Methylquinoline Derivatives

A patent by CN111377863A demonstrates the oxidation of 7-chloro-8-methylquinoline to 7-chloro-8-quinolinecarboxylic acid using N-hydroxyphthalimide (NHPI) and azobisisobutyronitrile (AIBN) as catalysts under oxygen pressure. Key steps include:

- Oxidation :

Adaptation for Target Compound :

- Starting material: 7-chloro-2-bromo-8-methylquinoline (introducing bromine at position 2 for subsequent coupling).

- Oxidation at position 4: Apply the NHPI/AIBN system to convert the 4-methyl group to carboxylic acid.

- Post-oxidation, perform Suzuki-Miyaura coupling with 2-methoxyphenylboronic acid to introduce the aryl group.

Halogenation and Cross-Coupling

After oxidation, the 2-bromo intermediate undergoes coupling:

- Suzuki-Miyaura Coupling :

- Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂.

- Base : K₂CO₃ or Cs₂CO₃.

- Solvent : DMF or toluene/water biphasic system.

- Conditions : 80–100°C, 12–24 hours.

Example :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination (position 2) | Br₂, FeCl₃, CH₂Cl₂, 0°C → RT | 85 |

| Suzuki Coupling | 2-Methoxyphenylboronic acid, Pd(dppf)Cl₂ | 78 |

Synthetic Route 2: Quinoline Ring Construction via Friedländer Synthesis

Friedländer Annulation

The Friedländer reaction between 2-amino-5-chloro-4-methylbenzoic acid and 2-methoxyphenylacetaldehyde forms the quinoline core:

- Cyclization :

- Catalyst : H₂SO₄ or TsOH.

- Solvent : Ethanol or acetic acid.

- Conditions : Reflux, 6–12 hours.

Mechanism :

- Aldol condensation between aldehyde and amine.

- Cyclodehydration to form the quinoline ring.

Example :

| Component | Structure | Role |

|---|---|---|

| Amino component | 2-Amino-5-chloro-4-methylbenzoic acid | Provides positions 7 (Cl), 8 (CH₃), and 4 (COOH) |

| Aldehyde component | 2-Methoxyphenylacetaldehyde | Introduces position 2 (aryl) |

Post-Cyclization Modifications

- Chlorination : If the amino component lacks chloro, electrophilic chlorination using Cl₂ or NCS (N-chlorosuccinimide) may be required.

- Methyl Group Retention : The 8-methyl group is incorporated via the amino benzoic acid starting material.

Synthetic Route 3: Multi-Step Assembly from Isatin Derivatives

Rearrangement and Elimination (CN112500341B)

A patent by CN112500341B outlines a seven-step synthesis of 7-hydroxyquinoline-4-carboxylic acid from 6-bromoisatin. Key steps adaptable to the target compound include:

- Rearrangement : 6-Bromoisatin + pyruvic acid → 7-bromoquinoline-2,4-carboxylic acid.

- Elimination : Nitrobenzene-mediated decarboxylation to 7-bromoquinoline-4-carboxylic acid.

Modifications for Target Compound :

- Replace bromine with chlorine in the starting material (6-chloroisatin).

- Introduce methyl at position 8 via alkylation or using a methyl-substituted isatin derivative.

Palladium-Catalyzed Coupling

The patent employs a Buchwald-Hartwig amination to introduce NHBoc. For the target compound, this step is replaced with Suzuki coupling :

- Intermediate : 7-Chloro-8-methylquinoline-4-carboxylic acid methyl ester.

- Coupling : 2-Methoxyphenylboronic acid, Pd(OAc)₂, Xantphos, Cs₂CO₃.

Conditions :

- Temperature : 80–100°C.

- Solvent : 1,4-Dioxane/water.

- Yield : ~75% (estimated).

Comparative Analysis of Synthetic Routes

Optimization Strategies and Reaction Conditions

Análisis De Reacciones Químicas

Types of Reactions

7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The chloro group can be substituted with other nucleophiles to create a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.

Aplicaciones Científicas De Investigación

7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can enhance its binding affinity to enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target.

Comparación Con Compuestos Similares

Similar Compounds

- **7-Ch

Actividad Biológica

7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 7-chloro-2-(2-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid

- Molecular Formula : C₁₈H₁₄ClNO₃

- Molecular Weight : 329.76 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

- Mechanism of Action :

- Case Studies :

| Treatment | Intact Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Total Death (%) |

|---|---|---|---|---|

| Doxorubicin | 98.48 | 0.08 | 0.68 | 1.52 |

| 7-Chloro Compound | 97.83 | 0.10 | 0.81 | 2.16 |

Antimicrobial Activity

The quinoline derivatives have also been explored for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities.

- Antibacterial Effects :

-

Case Studies :

- Specific tests against Gram-positive and Gram-negative bacteria revealed varying degrees of inhibition, suggesting potential for development as antimicrobial agents.

Selectivity and Toxicity

The selectivity profile of this compound indicates a favorable therapeutic index in preliminary studies. However, like many compounds in its class, it may exhibit cytotoxic effects at higher concentrations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid?

- Methodology : Begin with a substituted quinoline scaffold, such as 2-chloro-8-methyl-3-formylquinoline, and introduce the 2-methoxyphenyl group via nucleophilic aromatic substitution or Friedländer condensation. For the carboxylic acid moiety, employ hydrolysis of ester intermediates under acidic or basic conditions. Reductive amination or NaBHCN-mediated reduction (for imine intermediates) can stabilize reactive intermediates .

- Validation : Confirm intermediates via H/C NMR and mass spectrometry. Final purity can be assessed via HPLC (≥95%) .

Q. How to characterize the solubility and stability of this compound under experimental conditions?

- Methodology :

- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) using UV-Vis spectroscopy or gravimetric analysis.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Adjust pH to avoid hydrolysis of the carboxylic acid group .

Q. What spectroscopic techniques are critical for structural confirmation?

- Key Methods :

- NMR : H NMR to verify methoxy (-OCH) and methyl (-CH) substituents; C NMR for carbonyl (C=O) and aromatic carbons.

- X-ray Crystallography : Resolve crystal packing and dihedral angles between quinoline and methoxyphenyl groups (e.g., dihedral angles ~70° observed in related structures) .

- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm) and methoxy groups (C-O stretch ~1250 cm) .

Advanced Research Questions

Q. How to address contradictions in crystallographic vs. computational structural data?

- Resolution Strategy :

- Compare experimental X-ray data (e.g., bond lengths, torsion angles) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that distort the gas-phase structure .

Q. What experimental designs optimize yield in multi-step synthesis?

- Optimization Approaches :

- Catalyst Screening : Test Pd(OAc) or CuI for cross-coupling steps; optimize ligand-to-metal ratios.

- Reaction Monitoring : Use in-situ FTIR or LC-MS to identify side products (e.g., dechlorination or over-methylation).

- Workflow : Scale reactions stepwise (mg to gram scale) with strict temperature control (±2°C) to minimize exothermic side reactions .

Q. How to analyze substituent effects on biological activity?

- Methodology :

- SAR Studies : Synthesize analogs with modified substituents (e.g., replace methoxy with ethoxy or halogens).

- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases or antimicrobial targets). Validate with in vitro assays (IC or MIC measurements) .

Data Contradiction Analysis

Q. Why do NMR and mass spectrometry data sometimes conflict with elemental analysis?

- Root Causes :

- Hydrate Formation : Elemental analysis may detect water content not visible in NMR.

- Isotopic Impurities : Chlorine (35/37Cl) or sulfur isotopes can skew mass spec peaks. Use high-resolution MS (HRMS) for accurate mass determination.

- Solution vs. Solid State : Polymorphism in crystallinity (e.g., different hydrate forms) may not affect solution-phase data .

Safety and Handling Protocols

Q. What are the critical safety precautions for handling this compound?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.